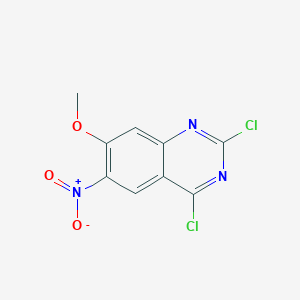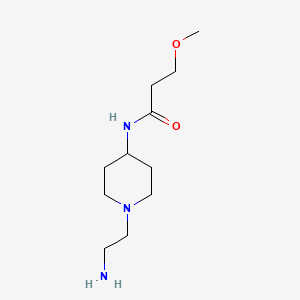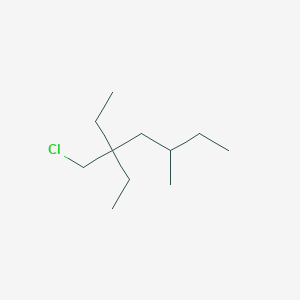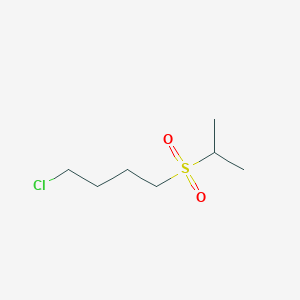
3-Iodoquinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodoquinoline-2-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocycles known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of an iodine atom at the 3-position and a cyano group at the 2-position makes this compound a unique and valuable compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic addition of terminal alkynes to 2-aminobenzophenones, followed by intramolecular regioselective iodocyclization (6-endo dig) to furnish 2,4-disubstituted, 3-iodoquinolines in high yields . This method is efficient and provides high yields without the need for column chromatography.
Industrial Production Methods: Industrial production methods for this compound often involve the use of green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts are employed to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodoquinoline-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced with other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form quinoline derivatives.
Cyclization Reactions: The cyano group at the 2-position can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and fused heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-Iodoquinoline-2-carbonitrile has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Iodoquinoline-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to the modulation of cellular processes. For example, quinoline derivatives have been shown to exhibit antiproliferative properties by inducing apoptosis through the activation of caspases and the release of reactive nitrogen species .
Vergleich Mit ähnlichen Verbindungen
4-Anilinoquinoline-3-carbonitrile: Known for its kinase inhibitory activity and potential therapeutic applications.
2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of various heterocyclic compounds and pharmaceuticals.
3-Aryl-quinoxaline-2-carbonitrile: Investigated for its hypoxic cytotoxic activity and potential as an anticancer agent.
Uniqueness: 3-Iodoquinoline-2-carbonitrile is unique due to the presence of both an iodine atom and a cyano group, which provide distinct reactivity and functionalization opportunities. This makes it a valuable compound for the synthesis of diverse quinoline derivatives and for exploring new chemical and biological applications .
Eigenschaften
Molekularformel |
C10H5IN2 |
|---|---|
Molekulargewicht |
280.06 g/mol |
IUPAC-Name |
3-iodoquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H5IN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H |
InChI-Schlüssel |
PWTNGUGZKLURTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13652431.png)




![Ethyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652467.png)







